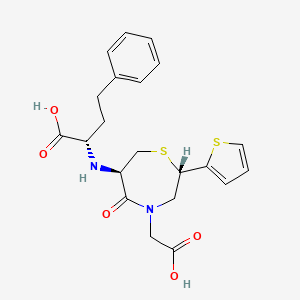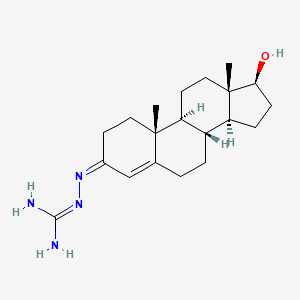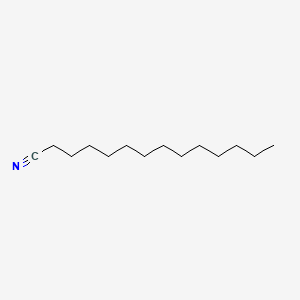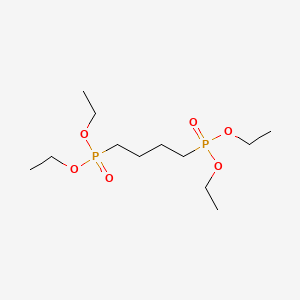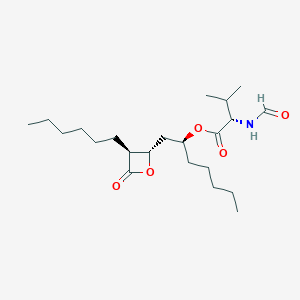
Valilactona
Descripción general
Descripción
La valilactona es un compuesto natural producido por actinomicetos del suelo. Es conocida por sus potentes efectos inhibitorios sobre las esterasas y las lipasas, lo que la convierte en una herramienta valiosa en la investigación bioquímica . El compuesto tiene una fórmula molecular de C22H39NO5 y un peso molecular de 397.6 g/mol .
Aplicaciones Científicas De Investigación
La valilactona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la inhibición de esterasas y lipasas.
Biología: Los efectos inhibitorios de la this compound sobre las enzimas la convierten en una herramienta valiosa para estudiar las vías metabólicas.
Industria: La this compound se utiliza en el desarrollo de inhibidores enzimáticos para diversos procesos industriales.
Mecanismo De Acción
La valilactona ejerce sus efectos inhibiendo las esterasas y las lipasas. Se une al sitio activo de estas enzimas, evitando la hidrólisis de los enlaces éster. Esta inhibición interrumpe los procesos metabólicos normales, lo que lleva a la acumulación de sustratos y una disminución en la formación de productos . Los objetivos moleculares de la this compound incluyen la esterasa de hígado de cerdo, la lipasa de páncreas de cerdo y la sintasa de ácidos grasos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis total de valilactona implica varios pasos clave, incluida la alquilación de Keck, que es crucial para construir el esqueleto de carbono objetivo . La síntesis comienza con la alquilación del acetoacetato de etilo, seguida de la reducción de Noyori, la protección del alcohol con cloruro de tert-butildimetilsililo y la semi-reducción del éster con hidruro de diisobutlaluminio .
Métodos de producción industrial: La this compound se produce industrialmente cultivando cepas específicas de actinomicetos del suelo. El proceso de fermentación se optimiza para obtener altas concentraciones del compuesto, que luego se extrae y purifica para su uso en investigación y aplicaciones industriales .
Análisis De Reacciones Químicas
Tipos de reacciones: La valilactona experimenta varias reacciones químicas, que incluyen:
Oxidación: La this compound se puede oxidar para formar los ácidos carboxílicos correspondientes.
Reducción: La reducción de la this compound puede producir derivados alcohólicos.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en la molécula de this compound.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: En las reacciones de sustitución se emplean reactivos como hidruro de sodio y haluros de alquilo.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen ácidos carboxílicos, alcoholes y derivados de this compound sustituidos .
Comparación Con Compuestos Similares
La valilactona a menudo se compara con otros inhibidores de esterasas como Orlistat y Panclicin D . Si bien todos estos compuestos inhiben las esterasas, la this compound es única debido a su toxicidad selectiva hacia ciertas líneas celulares cancerosas y sus potentes efectos inhibitorios a concentraciones muy bajas . Compuestos similares incluyen:
Orlistat: Un conocido inhibidor de la lipasa que se utiliza en el tratamiento de la obesidad.
Panclicin D: Otro inhibidor de la esterasa con una estructura de cadena lateral diferente.
La estructura única de la this compound y sus potentes efectos inhibitorios la convierten en un compuesto valioso tanto en aplicaciones de investigación como industriales.
Propiedades
IUPAC Name |
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl] (2S)-2-formamido-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO5/c1-5-7-9-11-13-18-19(28-21(18)25)14-17(12-10-8-6-2)27-22(26)20(16(3)4)23-15-24/h15-20H,5-14H2,1-4H3,(H,23,24)/t17-,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGVIIVMPMBQFV-MUGJNUQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1C(OC1=O)CC(CCCCC)OC(=O)C(C(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H]1[C@@H](OC1=O)C[C@H](CCCCC)OC(=O)[C@H](C(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80921027 | |
| Record name | 1-(3-Hexyl-4-oxooxetan-2-yl)heptan-2-yl N-(hydroxymethylidene)valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80921027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113276-96-3 | |
| Record name | Valilactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113276-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valilactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113276963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Hexyl-4-oxooxetan-2-yl)heptan-2-yl N-(hydroxymethylidene)valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80921027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








